REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[C:8]([Cl:10])C=CC=1C#N.[CH3:11][Mg]Cl.[O:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1>>[NH2:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:15]=[CH:16][C:17]=1[C:18](=[O:14])[CH3:11]
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Name
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|
Quantity
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150 g
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Type
|
reactant
|
Smiles
|
NC1=C(C#N)C=CC(=C1)Cl
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Name
|
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
O1CCCC1
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Name
|
|
Quantity
|
825 mL
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Type
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reactant
|
Smiles
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C[Mg]Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C[Mg]Cl
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Control Type
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UNSPECIFIED
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Setpoint
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15 °C
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Type
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CUSTOM
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Details
|
The reaction was stirred at 25° C. overnight
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
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Details
|
A three-necked flask equipped with an addition funnel
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Type
|
CUSTOM
|
Details
|
the cold bath was removed
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Type
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TEMPERATURE
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Details
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At this time, the reaction mixture was cooled to 5° C.
|
Type
|
ADDITION
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Details
|
was treated slowly with a solution of water (500 mL) and concentrated hydrochloric acid (300 mL)
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Type
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TEMPERATURE
|
Details
|
while maintaining the reaction temperature under 25° C
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Type
|
STIRRING
|
Details
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The resulting thick suspension was stirred at 25° C. for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
At this time, the mixture was cooled to 5° C.
|
Type
|
ADDITION
|
Details
|
treated with solid sodium hydroxide (300 g) in small portions
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Type
|
STIRRING
|
Details
|
The reaction was stirred at 25° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
At this time, the organics were decanted off
|
Type
|
CUSTOM
|
Details
|
The remaining thick paste was partitioned between water (2 L) and methyl tert-butyl ether (2 L)
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
absorbed onto silica
|
Type
|
FILTRATION
|
Details
|
slurrying with hexanes, filtration
|
Type
|
CUSTOM
|
Details
|
drying
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC(=C1)Cl)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 81 g | |
YIELD: PERCENTYIELD | 48.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |